molecular formula C9H3Br2NS2 B429106 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

Cat. No.: B429106
M. Wt: 349.1g/mol
InChI Key: LJCGFAYCHUULRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and substituted with bromine atoms at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene typically involves the bromination of dithieno[2,3-b:3,2-d]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions: 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include methoxy, alkyl, or aryl derivatives.

    Coupling Products: Formation of biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene in organic electronics involves its ability to facilitate charge transport due to its conjugated system. The bromine atoms can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material .

Comparison with Similar Compounds

Uniqueness: 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is unique due to the presence of a pyridine ring, which imparts different electronic properties compared to purely thiophene-based compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C9H3Br2NS2

Molecular Weight

349.1g/mol

IUPAC Name

4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene

InChI

InChI=1S/C9H3Br2NS2/c10-7-1-4-5-2-8(11)14-9(5)12-3-6(4)13-7/h1-3H

InChI Key

LJCGFAYCHUULRZ-UHFFFAOYSA-N

SMILES

C1=C(SC2=CN=C3C(=C21)C=C(S3)Br)Br

Canonical SMILES

C1=C(SC2=CN=C3C(=C21)C=C(S3)Br)Br

Origin of Product

United States

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